molecular formula C8H14N2O B2760073 N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide CAS No. 1423611-62-4

N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide

Cat. No.: B2760073
CAS No.: 1423611-62-4
M. Wt: 154.213
InChI Key: MYIKIGDDLDQUFC-UHFFFAOYSA-N
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Description

N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, providing a rigid and three-dimensional structure. This structural feature makes azaspiro compounds valuable in drug discovery and development due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: This compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-azaspiro[3.3]heptane-1-carboxylate
  • N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide derivatives

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-methyl-1-azaspiro[3.3]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKIGDDLDQUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423611-62-4
Record name N-methyl-1-azaspiro[3.3]heptane-1-carboxamide
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